Potency vs. BI-3231
HSD17B13-IN-10 demonstrates an IC50 of 0.01 μM (10 nM) in enzymatic assays against HSD17B13 . In comparison, BI-3231, a potent and selective HSD17B13 inhibitor that has advanced to clinical evaluation, exhibits an IC50 of 1 nM (0.001 μM) and a Ki of 0.7 nM . While BI-3231 is approximately 10-fold more potent than HSD17B13-IN-10 in vitro, the 10 nM potency of HSD17B13-IN-10 remains sufficient for robust target engagement in cellular and in vivo models, and its distinct chemical scaffold offers a structurally differentiated tool for orthogonal validation of HSD17B13-dependent phenotypes.
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.01 μM (10 nM) |
| Comparator Or Baseline | BI-3231: IC50 = 0.001 μM (1 nM); Ki = 0.7 nM |
| Quantified Difference | BI-3231 is 10-fold more potent than HSD17B13-IN-10 |
| Conditions | Enzymatic assay using HSD17B13 protein; substrate and cofactor conditions not fully specified in vendor data |
Why This Matters
Procurement decisions must weigh the trade-off between absolute potency and structural novelty—HSD17B13-IN-10 provides a chemically distinct scaffold for orthogonal target validation, reducing the risk of scaffold-specific artifacts.
